molecular formula C7H9NO4S B10774100 (4S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

(4S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

Cat. No.: B10774100
M. Wt: 203.22 g/mol
InChI Key: QBHIOYZCUZBIEN-RSWQVWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LY389795, also known as (4S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, is a highly potent and selective agonist of metabotropic glutamate receptors 2 and 3 (mGlu2 and mGlu3). This compound has been extensively studied for its potential therapeutic applications in treating various neurological and psychiatric disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY389795 involves the preparation of chiral heterobicyclic amino acids. One of the key steps in the synthesis is the formation of the bicyclic structure, which is achieved through a series of chemical reactions including cyclization and oxidation. The specific synthetic route and reaction conditions are proprietary and have been developed by researchers at Eli Lilly & Co .

Industrial Production Methods

Industrial production of LY389795 follows similar synthetic routes as those used in laboratory settings but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The production methods are designed to be scalable and cost-effective, ensuring that the compound can be produced in sufficient quantities for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

LY389795 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of LY389795 include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the chemical reactions of LY389795 include its S-oxidized variants, which have been shown to be potent and selective agonists of mGlu2 and mGlu3 receptors. These variants have been studied for their potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

LY389795 exerts its effects by selectively binding to and activating metabotropic glutamate receptors 2 and 3. These receptors are involved in modulating neurotransmitter release and synaptic plasticity in the central nervous system. Activation of mGlu2 and mGlu3 receptors by LY389795 leads to a reduction in excessive glutamate release, which is often associated with neurodegenerative and psychiatric disorders .

Properties

Molecular Formula

C7H9NO4S

Molecular Weight

203.22 g/mol

IUPAC Name

(4S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

InChI

InChI=1S/C7H9NO4S/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3?,4?,7+/m1/s1

InChI Key

QBHIOYZCUZBIEN-RSWQVWFLSA-N

Isomeric SMILES

C1[C@](C2[C@H](C2S1)C(=O)O)(C(=O)O)N

Canonical SMILES

C1C(C2C(C2S1)C(=O)O)(C(=O)O)N

Origin of Product

United States

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